

Comprehensive Analytical Profiling of 4H-Azepin-4-one Derivatives

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Compound of Interest

Compound Name: 4H-Azepin-4-one

CAS No.: 35879-33-5

Cat. No.: B14239170

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Abstract

The **4H-azepin-4-one** scaffold represents a privileged seven-membered heterocyclic core in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors, antimicrobial agents, and CNS-active compounds. However, the structural characterization of these derivatives presents unique challenges due to their propensity for tautomerism, ring inversion, and conformational flexibility. This Application Note provides a rigorous, field-proven methodology for the structural elucidation and purity profiling of **4H-azepin-4-one** derivatives, synthesizing advanced NMR techniques, high-resolution mass spectrometry (HRMS), and conformational analysis.

Introduction: The Analytical Challenge

4H-Azepin-4-ones are unsaturated, seven-membered nitrogen heterocycles containing a ketone functionality at the C4 position. Unlike stable six-membered rings (e.g., pyridinones), the azepine ring is non-planar and exhibits significant ring strain and flexibility.

Key Characterization Hurdles:

- **Tautomeric Ambiguity:** Depending on the substitution pattern, these compounds can exist in equilibrium between the **4H-azepin-4-one** (keto) and 4H-azepin-4-ol (enol) forms, or isomerize to the more stable 3H- or 1H- tautomers.
- **Conformational Isomerism:** The seven-membered ring undergoes rapid "boat-to-boat" or "chair-to-twist" inversions in solution, broadening NMR signals.
- **Regioisomerism:** Synthetic routes (e.g., ring expansion of azides or photochemical rearrangements) often yield mixtures of regioisomers (e.g., 3-one vs. 4-one) that require definitive differentiation.

Core Analytical Methodologies

Structural Elucidation via Multi-Nuclear NMR

Nuclear Magnetic Resonance (NMR) is the primary tool for resolving the tautomeric and regioisomeric state of azepinones.

- **¹H NMR:**
 - **Olefinic Protons:** In the **4H-azepin-4-one** form, protons at C2, C3, C5, C6, and C7 typically appear in the δ 5.5 – 8.5 ppm range.
 - **Coupling Constants (J):** Vicinal coupling constants ($J_{\text{H-C}}$) are diagnostic for ring saturation. For unsaturated systems, $J_{\text{H-C}}$ is typically 9–12 Hz.
 - **Solvent Effects:** Use DMSO- d_6 to stabilize polar tautomers and slow down proton exchange, sharpening NH signals.
- **¹³C NMR & DEPT:**
 - **Carbonyl Shift:** The C4 ketone carbon resonates characteristically between δ 185 – 200 ppm. A shift < 170 ppm may indicate enolization or amidation.

- Ring Carbons: Sp² hybridized carbons appear in the δ 100 – 160 ppm range.
- 2D Correlation (HMBC/NOESY):
 - HMBC: Crucial for connecting the carbonyl carbon to remote ring protons, verifying the position of the ketone relative to the nitrogen.
 - NOESY: Used to determine the ring pucker. Strong NOE correlations between non-adjacent protons (e.g., C2-H and C7-H) can indicate a specific boat conformation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular formula and analyzing fragmentation pathways.

- Ionization: Electrospray Ionization (ESI) in Positive Mode ().
- Fragmentation Pattern: Azepinones often undergo characteristic ring contraction or CO elimination.
 - Diagnostic Loss: Observation of (loss of CO) or (loss of HCN) helps confirm the heterocyclic core.

Solid-State Conformation (X-ray Crystallography)

Due to the flexibility of the 7-membered ring, solution-state NMR represents a time-averaged structure. Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise puckering parameters (e.g., Cremer-Pople parameters) and identifying intermolecular H-bonding networks that stabilize specific tautomers.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

- Objective: Obtain high-resolution spectra to distinguish tautomers.

- Reagents: DMSO-
(99.9% D), CDCl
(with 0.03% TMS).

Step-by-Step:

- Solvent Selection: Dissolve 5–10 mg of the derivative in 0.6 mL of DMSO-
.
 - Rationale: DMSO is preferred over chloroform because it disrupts intermolecular H-bonds, reducing aggregation and sharpening peaks for NH/OH protons.
- Temperature: If broad signals are observed (due to ring inversion), perform Variable Temperature (VT) NMR.
 - Setup: Acquire spectra at 25°C, 50°C, and 75°C.
 - Outcome: Coalescence of peaks at higher temperatures confirms dynamic conformational exchange.
- Acquisition:
 - Run standard ^1H (16 scans) and ^{13}C (1024 scans).
 - Run ^1H - ^{15}N HSQC if the nitrogen proton is ambiguous. This directly correlates the NH proton to the ring nitrogen, ruling out C-OH tautomers.

Protocol B: HPLC Purity & Isomer Separation

- Objective: Quantify purity and separate potential regioisomers.
- System: UHPLC with Diode Array Detector (DAD).

Step-by-Step:

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μm).

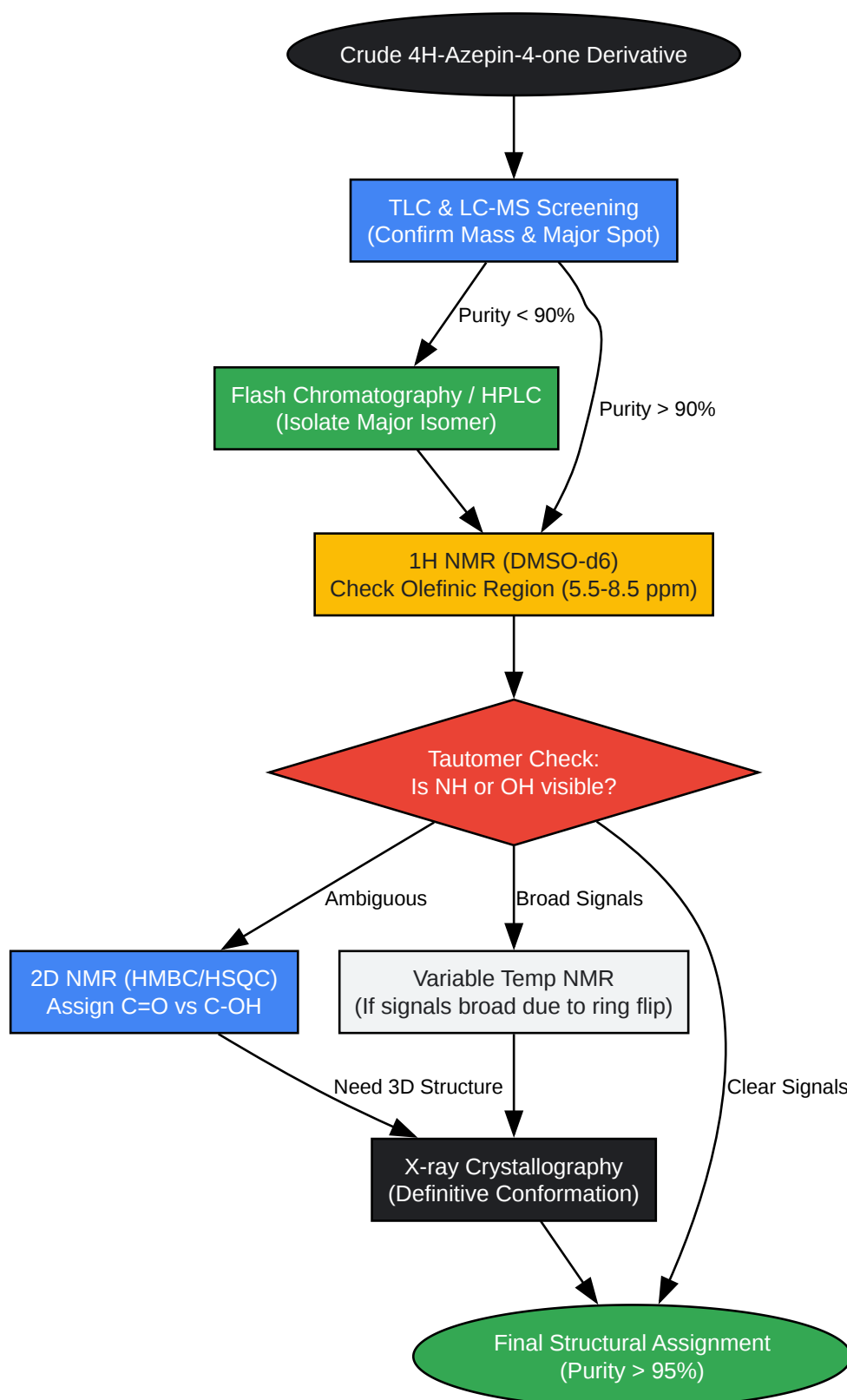
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (FA).
 - B: Acetonitrile + 0.1% FA.
- Gradient:
 - 0–1 min: 5% B (Isocratic hold).
 - 1–8 min: 5% → 95% B (Linear gradient).
 - 8–10 min: 95% B (Wash).
- Detection: Monitor at 254 nm (aromatic) and 210 nm (amide/carbonyl).
- Analysis: Integrate peaks. Purity must be >95% for biological assays. Regioisomers often elute with slightly different retention times (min) due to differences in dipole moments.

Quantitative Data Summary

Parameter	4H-Azepin-4-one (Keto)	4H-Azepin-4-ol (Enol)	Notes
C4 Carbon Shift ()	185 – 200 ppm	150 – 165 ppm	Definitive distinction.
C-H Coupling ()	N/A (Quaternary)	N/A (Quaternary)	Use HMBC to assign.
IR Carbonyl ()	1650 – 1690 cm	Absent / Weak	Strong band in Keto form.
UV	240 – 280 nm	280 – 320 nm	Enol forms often show bathochromic shifts due to extended conjugation.
Ring Conformation	Boat / Twist-Boat	Planar / Semi-planar	Determined by X-ray.

Analytical Workflow Diagram

The following diagram illustrates the logical decision tree for characterizing a synthesized azepinone derivative.



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Caption: Logical workflow for the structural elucidation of azepinone derivatives, prioritizing NMR stabilization and conformational verification.

References

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